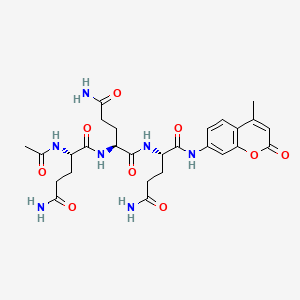
Caprooyl Tetrapeptide-3 (acetate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Caprooyl Tetrapeptide-3 (acetate) is a biomimetic lipopeptide structure based on transforming growth factor beta. It plays an essential role in the natural production of extracellular matrix components. The peptide sequence is Lys-Gly-His-Lys, and it is known for its anti-aging properties, improving skin elasticity, and reducing the appearance of fine lines and wrinkles .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Caprooyl Tetrapeptide-3 (acetate) is synthesized by linking tetrapeptide-3 to caproic acid. The formal name of the compound is N2-(1-oxohexyl)-L-lysylglycyl-L-histidyl-L-lysinamide, acetate . The synthesis involves the following steps:
Peptide Synthesis: The tetrapeptide Lys-Gly-His-Lys is synthesized using solid-phase peptide synthesis.
Coupling with Caproic Acid: The tetrapeptide is then coupled with caproic acid using standard peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).
Purification: The final product is purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods: Industrial production of Caprooyl Tetrapeptide-3 (acetate) follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers and large-scale purification systems to ensure high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions: Caprooyl Tetrapeptide-3 (acetate) primarily undergoes peptide bond formation and hydrolysis reactions. It can also participate in oxidation and reduction reactions due to the presence of amino acid residues.
Common Reagents and Conditions:
Peptide Bond Formation: Reagents such as DCC, HOBt, and N,N-diisopropylethylamine (DIPEA) are commonly used.
Hydrolysis: Acidic or basic conditions can hydrolyze the peptide bonds.
Oxidation and Reduction: Mild oxidizing agents like hydrogen peroxide and reducing agents like dithiothreitol (DTT) can be used.
Major Products: The major products formed from these reactions include the hydrolyzed peptide fragments and oxidized or reduced forms of the peptide .
Applications De Recherche Scientifique
Caprooyl Tetrapeptide-3 (acetate) has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its role in cell migration and extracellular matrix production.
Medicine: Explored for its potential in anti-aging skincare products and wound healing.
Industry: Utilized in cosmetic formulations for its anti-aging and skin-firming properties
Mécanisme D'action
Caprooyl Tetrapeptide-3 (acetate) exerts its effects by boosting the production of dermal-epidermal junction structural proteins such as laminin and fibronectin. It enhances the expression of genes responsible for collagen VII and laminin-5 production, which are essential for stronger epidermis adhesion to the dermis. This leads to improved mechanical properties of the skin, reducing the appearance of fine lines and wrinkles .
Similar Compounds:
- Caprooyl Tetrapeptide-7
- Palmitoyl Tetrapeptide-7
- Palmitoyl Tripeptide-1
Comparison: Caprooyl Tetrapeptide-3 (acetate) is unique due to its specific peptide sequence and the presence of caproic acid, which enhances its stability and skin penetration. Compared to similar compounds, it has shown higher efficacy in boosting the production of key structural proteins at the dermal-epidermal junction, leading to better anti-aging effects .
Propriétés
Formule moléculaire |
C26H47N9O5 |
|---|---|
Poids moléculaire |
565.7 g/mol |
Nom IUPAC |
(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S)-6-amino-2-(hexanoylamino)hexanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanamide |
InChI |
InChI=1S/C26H47N9O5/c1-2-3-4-11-22(36)33-20(10-6-8-13-28)25(39)31-16-23(37)34-21(14-18-15-30-17-32-18)26(40)35-19(24(29)38)9-5-7-12-27/h15,17,19-21H,2-14,16,27-28H2,1H3,(H2,29,38)(H,30,32)(H,31,39)(H,33,36)(H,34,37)(H,35,40)/t19-,20-,21-/m0/s1 |
Clé InChI |
PUEKJTROPZUKKM-ACRUOGEOSA-N |
SMILES isomérique |
CCCCCC(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CCCCN)C(=O)N |
SMILES canonique |
CCCCCC(=O)NC(CCCCN)C(=O)NCC(=O)NC(CC1=CN=CN1)C(=O)NC(CCCCN)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-[[(5R,6S,16R)-5-hydroxy-16-methyl-2-oxo-1-oxacyclohexadec-3-en-6-yl]oxy]-4-oxobutanoic acid](/img/structure/B10819049.png)
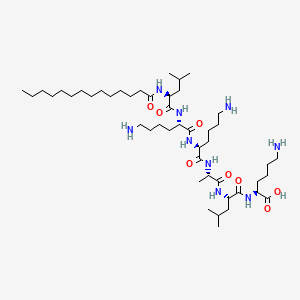
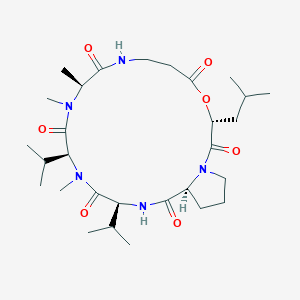
![3,4-dichloro-N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N-ethylbenzamide;hydrochloride](/img/structure/B10819073.png)
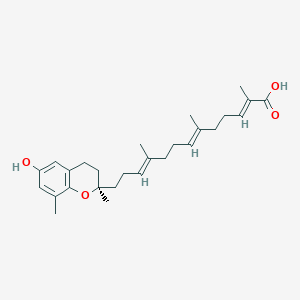
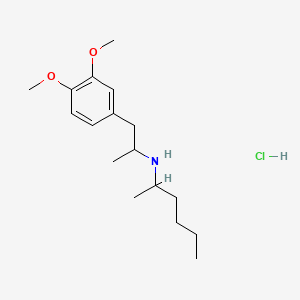

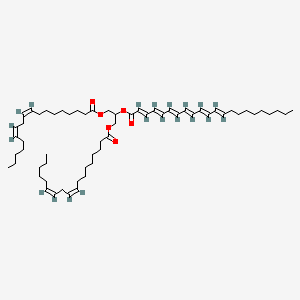
![2-[4-[2-ethoxy-3-[4-(trifluoromethyl)phenoxy]propyl]sulfanyl-2-methylphenoxy]acetic acid](/img/structure/B10819104.png)

![4-[(5-Hydroxy-16-methyl-2-oxo-1-oxacyclohexadec-3-en-6-yl)oxy]-4-oxobutanoic acid](/img/structure/B10819134.png)
